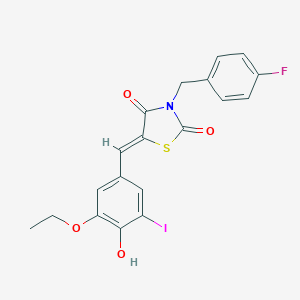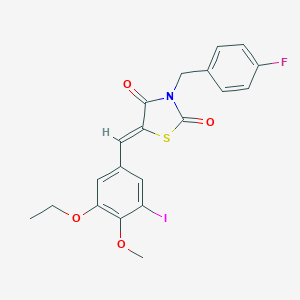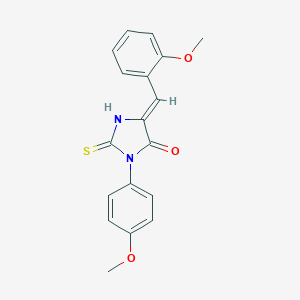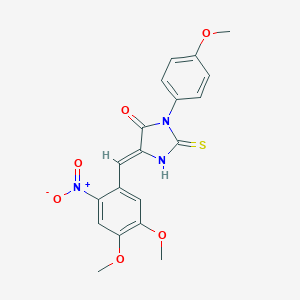![molecular formula C16H14ClN3OS B307057 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307057.png)
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It was first synthesized by Pfizer in 2001 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
CP-690,550 selectively inhibits 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, a tyrosine kinase that is primarily expressed in immune cells. This compound is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting this compound, CP-690,550 prevents the activation of these cytokines and subsequently reduces the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis and psoriasis. However, CP-690,550 also has some off-target effects, such as inhibition of JAK2 and TYK2, which may lead to adverse effects such as anemia and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, making it a valuable tool for studying the role of this compound in immune cell signaling and autoimmune diseases. However, its off-target effects on JAK2 and TYK2 may complicate the interpretation of experiments. In addition, its use in animal models may not fully reflect its effects in humans, and its potential side effects may limit its clinical applications.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of CP-690,550 in autoimmune diseases. One possible direction is to develop more selective 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibitors that do not have off-target effects on JAK2 and TYK2. Another direction is to investigate the long-term effects of this compound inhibition on immune cell function and the risk of infections and malignancies. Overall, CP-690,550 has the potential to be a valuable therapeutic agent for autoimmune diseases, but further research is needed to fully understand its benefits and limitations.
Métodos De Síntesis
The synthesis of CP-690,550 involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic acid and sulfuric acid to form the pyrrole aldehyde intermediate. The intermediate is then reacted with thiosemicarbazide and formaldehyde to form the thiazolidinone ring. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one-mediated signaling pathways, which play a crucial role in the development and progression of autoimmune diseases.
Propiedades
Fórmula molecular |
C16H14ClN3OS |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
Clave InChI |
FNNVCBHKGRWGBD-ZSOIEALJSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)

![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
